Piperonal

説明

Overview of Piperonal as a Chemical Entity

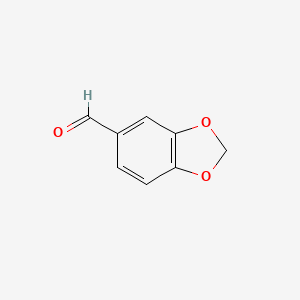

This compound, systematically named 1,3-benzodioxole-5-carbaldehyde, is an organic compound characterized by a benzene (B151609) ring fused to a dioxole ring, with a formyl (aldehyde) group attached. atamanchemicals.combiogem.org This structure makes it an aromatic aldehyde, structurally related to other well-known compounds like benzaldehyde (B42025) and vanillin (B372448). atamanchemicals.comwikipedia.org In its pure form, this compound presents as a colorless or white crystalline solid. atamanchemicals.comchemicalbook.com It is known for its distinct sweet, floral aroma, often described as similar to that of vanilla or cherry. atamanchemicals.comwikipedia.orgchemicalbook.com This characteristic scent has led to its widespread use in the fragrance and flavor industries. nih.govchemicalbull.com

This compound is slightly soluble in water but demonstrates good solubility in organic solvents such as alcohol and ether. atamanchemicals.comsafrole.com The compound's physical properties are well-documented, making it a reliable substance for various laboratory and industrial applications. safrole.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆O₃ | atamanchemicals.comcaymanchem.com |

| Molar Mass | 150.13 g·mol⁻¹ | wikipedia.orgsigmaaldrich.com |

| Appearance | Colorless or white crystalline solid | atamanchemicals.comchemicalbook.com |

| Melting Point | 37 °C (99 °F) | wikipedia.orgchemicalbook.com |

| Boiling Point | 263-264 °C (505-507 °F) | atamanchemicals.comchemicalbook.comsigmaaldrich.com |

| CAS Number | 120-57-0 | atamanchemicals.comwikipedia.org |

| Odor | Sweet, floral, reminiscent of vanilla, cherry, or heliotrope | atamanchemicals.comwikipedia.orgchemicalbook.com |

Historical Context of this compound Research

The history of this compound is closely linked to the fragrance industry. Perfumers first began to utilize the compound, which they named heliotropin, in the early 1880s. atamanchemicals.comwikipedia.orgwikipedia.org The name was inspired by the "cherry pie" notes found in the fragrance of the heliotrope flower, although it was later discovered that the chemical is not actually present in the flower's true aroma. atamanchemicals.comwikipedia.orgwikipedia.org Its ability to impart sweet, balsamic, and floral notes made it a valuable ingredient in perfumery. atamanchemicals.comwikipedia.org

Early research focused on isolating this compound from natural sources and developing synthetic routes to meet industrial demand. nih.govscribd.com A key development was the discovery that this compound could be synthesized from other naturally derived compounds like safrole, which is obtained from sassafras oil. scribd.comwikipedia.org The isomerization of safrole to isosafrole, followed by oxidation, became a common industrial method for producing this compound. atamanchemicals.comscribd.com This accessibility cemented its place as a staple in the flavor and fragrance industries. chemicalbull.comchemimpex.com

Significance of this compound in Scientific Disciplines

This compound is a versatile building block in organic synthesis due to the reactivity of its aldehyde group and the stability of its methylenedioxy bridge. safrole.com Like other aldehydes, it readily undergoes oxidation to form piperonylic acid and can be reduced to its corresponding alcohol, piperonyl alcohol. atamanchemicals.comwikipedia.orgsafrole.com

Several synthetic pathways to this compound have been developed. A primary industrial method involves the oxidative cleavage of isosafrole. atamanchemicals.comwikipedia.org Another significant route starts from catechol, which is first converted to 1,2-methylenedioxybenzene via a Williamson ether synthesis using dichloromethane. atamanchemicals.comwikipedia.org This intermediate then undergoes a condensation reaction with glyoxylic acid, followed by oxidative cleavage of the resulting α-hydroxy acid to yield this compound. atamanchemicals.com Research has also explored the direct oxidation of piperine (B192125), the main alkaloid in black pepper, to produce this compound. scribd.comnih.gov Furthermore, this compound serves as a crucial starting material for producing a variety of other fine chemicals and complex molecules. chemimpex.comforeverest.netresearchgate.net

In medicinal chemistry, this compound is a key precursor for the synthesis of several important pharmaceutical drugs. nih.gov Notable examples include:

Tadalafil: A medication used to treat erectile dysfunction and pulmonary arterial hypertension. atamanchemicals.comwikipedia.orgnih.gov

L-DOPA: A primary treatment for Parkinson's disease. wikipedia.orgwikipedia.org

Atrasentan: An experimental drug that has been studied for its potential in treating various cancers and diabetic nephropathy. wikipedia.orgwikipedia.org

Beyond its role as a synthetic intermediate, this compound and its derivatives have been the subject of extensive pharmacological research. nih.gov Scientists have synthesized a wide array of this compound derivatives, such as chalcones, pyrazolines, and triazoles, and investigated their biological activities. nih.govajpps.org These studies have revealed that certain this compound-derived compounds exhibit promising pharmacological properties, including antimicrobial, anticancer, antidiabetic, and antitubercular activities. nih.govnih.gov For instance, research has shown that this compound can prevent the accumulation of hepatic lipids and upregulate insulin (B600854) signaling molecules in animal models. nih.gov

This compound is a naturally occurring compound found in a variety of plants, though often in small quantities. wikipedia.orgchemicalbook.comforeverest.net It has been identified as a component in dill, vanilla, violet flowers, and, notably, black pepper (Piper nigrum). atamanchemicals.combiogem.orgwikipedia.org

For a long time, the exact biosynthetic pathway of this compound in plants remained unknown. nih.gov However, recent research has shed light on this process. Studies on Piper nigrum have identified a novel enzyme, named this compound synthase (PnPNS), which belongs to the hydratase-lyase family. nih.govresearchgate.net This enzyme catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid (3,4-MDCA) to produce this compound. nih.gov This discovery is significant as it reveals a CoA-independent catalysis mechanism, similar to how vanillin synthase produces vanillin from ferulic acid. nih.govresearchgate.net The highest expression of the PnPNS enzyme has been observed in the leaves and fruit of the black pepper plant. nih.gov The elucidation of this pathway opens possibilities for the biological production of this compound using microbial platforms. nih.gov

The production and widespread use of this compound in fragrances, flavors, and as a chemical intermediate can lead to its release into the environment through various waste streams. regulations.gov Its use in consumer products like perfumes and insect repellents also results in its direct release. atamanchemicals.comregulations.gov

Environmental fate studies indicate that this compound is expected to exist solely as a vapor in the atmosphere. regulations.gov In the air, it degrades through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours. regulations.gov The compound may also be susceptible to direct photolysis by sunlight. regulations.gov

When released into soil, this compound is predicted to have very high mobility. regulations.gov However, biodegradation is considered an important environmental fate process. regulations.gov A Japanese MITI test showed that 88% of the theoretical Biochemical Oxygen Demand (BOD) was reached in two weeks, indicating that this compound is readily biodegradable in both soil and water. regulations.gov In aquatic systems, it is not expected to adsorb to suspended solids and sediment, and its potential for bioconcentration in aquatic organisms is low. regulations.gov

Scope and Objectives of the Research Outline

The scope of this research article is to provide a focused and scientifically detailed overview of the chemical compound this compound. The primary objective is to consolidate academic research findings pertaining to its fundamental chemical and physical properties, established and novel synthesis routes, and its significant applications as a precursor in various fields. This document aims to serve as an authoritative reference by presenting data-driven information on its spectroscopic characterization and its role in the development of chemical derivatives. The content strictly excludes clinical, dosage, and safety-related information to maintain a clear focus on the chemical and synthetic aspects of this compound as studied in academic and industrial research settings.

Applications in Research and Industry

This compound's utility extends from consumer products to the synthesis of complex pharmaceutical agents. safrole.com

The most traditional and widespread application of this compound is in the fragrance and flavor sectors. chemicopro.com Its sweet, floral, and powdery aroma, with nuances of vanilla and almond, makes it a valuable component in perfumes, soaps, and cosmetics. wikipedia.orgsafrole.com Perfumers have utilized it since the 1880s to impart specific characteristics to fragrance compositions. atamanchemicals.com In the food industry, it is employed as a flavoring agent in products like baked goods, candy, and beverages to enhance their sensory profile. chemimpex.com

This compound is a critical building block in organic synthesis. chemimpex.com Its aldehyde group and the methylenedioxy moiety are reactive sites for constructing more complex molecular frameworks. It serves as a key intermediate in the synthesis of several pharmaceutical drugs, including Tadalafil (used for treating erectile dysfunction) and L-DOPA (a medication for Parkinson's disease). atamanchemicals.comwikipedia.orgsafrole.com It is also a precursor for DL-threo-Droxidopa, a synthetic amino acid. atamanchemicals.com

Research on this compound Derivatives

A significant area of modern research involves the synthesis and evaluation of this compound derivatives. nih.gov By modifying the core structure of this compound, scientists have created a wide range of new compounds with potential pharmacological activities. nih.govresearchgate.net

Chalcones, a class of compounds synthesized through the Claisen-Schmidt condensation of an aldehyde (like this compound) with a ketone, are a major focus. researchgate.net this compound-derived chalcones have been investigated for various biological properties. nih.gov For instance, research has explored this compound chalcone (B49325) derivatives incorporating other heterocyclic moieties, such as pyrazolo[3,4-b]pyridine, to study their structural and nonlinear optical (NLO) properties, which are relevant for materials science applications. nih.govrsc.orgresearchgate.netrsc.org Other derivatives, including pyrazolines, benzothiazepines, and triazoles, have also been synthesized from this compound and are being studied for their potential utility. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATCULPHIDQDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025924 | |

| Record name | Piperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonal appears as colorless lustrous crystals. (NTP, 1992), Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline], Solid, white or colourless crystals with a sweet, floral, spicy odour | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Piperonal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Piperonal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

505 °F at 760 mmHg (NTP, 1992), 263 °C, BP: 88 °C at 0.5 mm Hg, 263.00 to 265.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 3.5X10+3 mg/L at 20 °C, Soluble in 500 parts water, Slightly soluble in water, Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform, Slightly soluble in glycerol, 3.5 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | Piperonal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/808/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 189 °F (NTP, 1992), 0.01 [mmHg], 1X10-2 mm Hg at 25 °C (extrapolated) | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |

| Record name | Piperonal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, lustrous crystals, White or colorless crystals, Turns brown on exposure to light, Forms white crystals (MP 37 °C) | |

CAS No. |

120-57-0 | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE109YAK00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °F (NTP, 1992), 37 °C, MP: 35.5-37 °C | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | PIPERONAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | Piperonal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |

| Record name | 3,4-Methylenedioxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of Piperonal

Advanced Synthetic Strategies for Piperonal Production

Advanced synthetic strategies for this compound production increasingly focus on chemo-enzymatic and biocatalytic methods, offering potentially greener alternatives to traditional chemical synthesis. These approaches leverage the specificity and efficiency of enzymes and microorganisms to catalyze specific transformations.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic pathways combine chemical and enzymatic steps to achieve the synthesis of this compound. This often involves using enzymes for specific, challenging transformations within a multi-step chemical synthesis route.

Biocatalytic Transformations of Isosafrole to this compound

Isosafrole is a primary substrate for many this compound synthesis routes, including biocatalytic ones. The biotransformation of isosafrole to this compound typically involves the oxidative cleavage of the alkene double bond. Various microorganisms and enzymes have been explored for this conversion.

Fungal strains, particularly those from the genus Trametes, have shown promise as biocatalysts for the oxidation of isosafrole to this compound through alkene cleavage. mdpi.comresearchgate.netresearchgate.net Screening studies have identified Trametes hirsuta strains Th2_2 and d28 as effective biocatalysts for this transformation. mdpi.comresearchgate.netresearchgate.net Preparative scale biotransformations with T. hirsuta Th2_2 using 100 mg of isosafrole achieved a conversion of 95% after 11 days, yielding 38% this compound and 34% of a vicinal diol intermediate. With T. hirsuta d28, 41% this compound and 54% of the vicinal diol were obtained. mdpi.commdpi.com The toxicity of isosafrole to microbial cells can be a limiting factor in these biotransformations. mdpi.comresearchgate.netresearchgate.net

Other microorganisms, such as Cladosporium sphaerospermum, have also been tested for isosafrole conversion, though with lower reported conversion rates (9.8% after 7 days). mdpi.commdpi.com

A chemo-enzymatic three-step procedure for converting isosafrole to this compound has been described. This process involves lipase-mediated perhydrolysis to generate peracetic acid in situ for the epoxidation of isosafrole, followed by chemical treatment to obtain vicinal diols, and finally, oxidation of the diols to this compound using MnO₂. rsc.orgrsc.orgpolimi.it Continuous-flow conditions for the epoxidation and final oxidation steps have been shown to improve productivity and stability, with reported space-time yields of 75 mmol g⁻¹ h⁻¹ and 120 mmol g⁻¹ h⁻¹, respectively. rsc.orgrsc.org

Table 1: Biotransformation of Isosafrole by Trametes hirsuta Strains

| Strain | Substrate Amount (mg) | Reaction Time (days) | Isosafrole Conversion (%) | This compound Yield (%) | Vicinal Diol Yield (%) |

| T. hirsuta Th2_2 | 100 | 11 | 95 | 38 | 34 |

| T. hirsuta d28 | 100 | 11 | - | 41 | 54 |

Note: Yields are based on GC analysis. mdpi.commdpi.com

Enzymatic Conversion of Piperine (B192125) to this compound by Lipoxygenase

Piperine, an alkaloid found abundantly in black pepper (Piper nigrum), can serve as a substrate for the enzymatic production of this compound. mdpi.comnih.govresearchgate.net A lipoxygenase (LOX) from the basidiomycete Pleurotus sapidus (LOXₚₛₐ1) has been identified as capable of converting piperine to this compound through a co-oxidation mechanism. mdpi.comnih.govresearchgate.netnih.gov This reaction requires the presence of polyunsaturated fatty acids, such as linoleic acid or α-linolenic acid, as co-substrates. nih.govnih.gov Optimization of reaction conditions has led to significant increases in this compound concentration. nih.govnih.gov The use of natural deep eutectic solvents (NADESs) as a reaction medium has been explored to improve the yield and stability of the lipoxygenase, resulting in increased this compound production compared to aqueous buffer systems. mdpi.comresearchgate.net For instance, using betaine:sorbitol:water (1:1:3) or betaine:ethylene glycol (1:3) NADESs resulted in approximately 40% higher product yield. mdpi.comresearchgate.net

Enzymatic Reduction of Piperonylic Acid to this compound

This compound can also be synthesized through the enzymatic reduction of piperonylic acid. Carboxylate reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes. chemrxiv.orgnih.gov A fungal CAR from Neurospora crassa (NcCAR) has been successfully expressed in Escherichia coli and used for the reduction of piperonylic acid to this compound. mdpi.comchemrxiv.orgnih.gov This whole-cell biotransformation system using E. coli K-12 MG1655 RARE strain is designed to minimize the over-reduction of this compound to the corresponding alcohol. chemrxiv.orgnih.gov On a gram scale, this method achieved a 92% isolated yield of this compound with >98% purity from piperonylic acid. chemrxiv.orgnih.gov The productivity of this process was reported as 1.5 g/L/h. chemrxiv.orgnih.gov In vitro systems using isolated NcCAR have also been developed, incorporating cofactor regeneration strategies for ATP and NADPH, which are required for the enzymatic reduction. nih.govd-nb.info

Table 2: Enzymatic Reduction of Piperonylic Acid to this compound

| Enzyme/System | Substrate | Substrate Concentration | Yield (%) | Purity (%) | Productivity (g/L/h) |

| Neurospora crassa CAR in E. coli | Piperonylic acid | 30 mM | 92 | >98 | 1.5 |

Note: Data from gram-scale whole-cell biotransformation. chemrxiv.orgnih.gov

Biotransformation of Isosafrole via Diol Intermediates

The biotransformation of isosafrole to this compound can proceed through vicinal diol intermediates. mdpi.comresearchgate.netmdpi.com As observed in the biotransformation of isosafrole by Trametes hirsuta, vicinal diols are formed alongside this compound. mdpi.commdpi.com These diols can potentially serve as alternative substrates for this compound production, offering a way to circumvent the toxicity issues associated with isosafrole. mdpi.comresearchgate.netmdpi.com The microbiological transformation of these diol intermediates into this compound is being investigated as an alternative to chemical oxidative cleavage methods. mdpi.comresearchgate.netmdpi.com

Bioproduction in Engineered Microbial Platforms

Engineered microbial platforms offer a promising route for the sustainable bioproduction of this compound from renewable resources. researchgate.netmdpi.comd-nb.infoatcc.orgnih.gov Metabolic engineering and synthetic biology techniques are employed to design microbial cell factories capable of synthesizing this compound. atcc.orgnih.gov For example, engineered Escherichia coli strains co-expressing specific enzymes, such as trans-anethole oxygenase and formate (B1220265) dehydrogenase, have been developed for the biosynthesis of this compound from isosafrole. mdpi.com One such engineered E. coli system achieved a final this compound concentration of 19.45 g/L, with a maximum yield of 96.02% and a space-time yield of 3.89 g/L/h for the isosafrole bioconversion. mdpi.com The characterization of enzymes involved in this compound biosynthesis, such as this compound synthase from black pepper, can facilitate their implementation in various microbial platforms for biological production. researchgate.netnuph.edu.uadntb.gov.ua

Green Chemistry Approaches to this compound Synthesis

Environmentally benign methods for this compound synthesis have been explored to reduce the use of hazardous reagents and solvents. These include photocatalytic methods, biocatalysis, and solvent-free conditions. researchgate.netresearchgate.netcolab.ws

Photocatalytic Oxidation of Piperonyl Alcohol in Aqueous Suspensions

Photocatalytic oxidation of piperonyl alcohol in aqueous suspensions using titanium dioxide (TiO2) as a catalyst under UV irradiation has been demonstrated as a green route to synthesize this compound. unipa.itresearchgate.netd-nb.infocore.ac.ukrsc.org This method avoids the use of harmful stoichiometric oxidants and heavy-metal catalysts, utilizing water as the solvent. unipa.it

Studies have investigated the efficiency of both commercial and home-prepared TiO2 powders for this reaction. unipa.itcolab.wscore.ac.uk The selectivity towards this compound can be influenced by factors such as the type of photocatalyst, the presence of oxygen, and the concentration of the starting material. rsc.org For instance, using home-prepared TiO2 samples has shown better selectivity compared to commercial ones in some cases. unipa.itcolab.ws While this compound is the desired product, overoxidation leading to carbon dioxide (CO2) and the formation of byproducts like 1,3-bis(3,4-(methylenedioxy)benzyl) ether have been observed, particularly at higher piperonyl alcohol concentrations. unipa.itresearchgate.netrsc.org The best reported selectivity in some photocatalytic oxidation studies was around 35%. unipa.itcolab.wsrsc.org

Solvent-Free Oxidation Methods

Solvent-free methods offer an eco-friendly alternative for this compound synthesis, typically involving the oxidation of piperonyl alcohol or isosafrole under neat conditions. researchgate.netcolab.wsresearchgate.netsemanticscholar.org One such approach involves the oxidation of piperonyl alcohol using Au/CeO2 catalysts under solvent-free conditions with air as the oxidant at atmospheric pressure. researchgate.netcolab.wsglobalauthorid.com This method has demonstrated high selectivity (100%) towards this compound. researchgate.netcolab.ws The reaction network involves the rapid oxidation of piperonyl alcohol to this compound, with minimal further oxidation to piperonylic acid. researchgate.netcolab.ws Catalyst deactivation can occur due to the formation of an ester from piperonylic acid and unreacted alcohol, which can adsorb onto the catalyst surface. researchgate.netcolab.ws However, fine-tuning reaction parameters such as reaction time can help control deactivation. researchgate.netcolab.ws Gold supported on nano-CeO2 has been shown to catalyze this compound production without byproduct formation, achieving 35% conversion of piperonyl alcohol after 45 minutes while maintaining catalyst recyclability. researchgate.netcolab.ws Other solvent-free methods include the oxidation of isosafrole under microwave irradiation. researchgate.net

Chemo-Enzymatic One-Pot Cascade Reactions for Aromatic Aldehydes including this compound

Chemo-enzymatic one-pot cascade reactions represent an advanced green chemistry strategy for synthesizing valuable chemicals, including aromatic aldehydes like this compound. rsc.orgrsc.orgresearchgate.netrsc.orgcsic.es These cascades combine chemical and enzymatic steps within a single reaction vessel, minimizing purification steps and waste generation. rsc.orgcsic.es

One approach involves starting from renewable phenylpropenes and utilizing a sequence of palladium-catalyzed isomerization and enzyme-mediated alkene cleavage. rsc.orgresearchgate.netrsc.org Another route involves a copper-free Wacker oxidation to form a ketone, followed by enzymatic Baeyer-Villiger oxidation, esterase-mediated hydrolysis, and finally alcohol dehydrogenase-catalyzed oxidation to the desired aldehyde. rsc.orgresearchgate.netrsc.org These cascade reactions allow for the synthesis of various aromatic aldehydes, including this compound, from natural starting materials. rsc.orgrsc.orgresearchgate.net While yields can vary depending on the specific cascade and substrate, this approach aligns with green chemistry principles by utilizing biocatalysis and reducing the number of separate reaction steps. rsc.orgcsic.es

Derivatization and Structural Modifications of this compound

This compound serves as a versatile building block for the synthesis of various derivatives through structural modifications. One prominent class of derivatives is chalcones incorporating the this compound moiety. ejbps.comajpps.orgdergipark.org.trresearchgate.neteurekaselect.commdpi.com

Synthesis of Chalcone-Piperonal Derivatives

Chalcone-piperonal derivatives are synthesized by incorporating the this compound structure into the chalcone (B49325) framework. ejbps.comajpps.orgdergipark.org.trresearchgate.neteurekaselect.commdpi.com Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. chemrevlett.com

Claisen-Schmidt Condensation Reactions

The Claisen-Schmidt condensation is a widely used base-catalyzed reaction for the synthesis of chalcones, including those derived from this compound. ejbps.comajpps.orgdergipark.org.trresearchgate.netmdpi.comchemrevlett.comgkyj-aes-20963246.comjetir.org This reaction typically involves the condensation of an aromatic aldehyde (this compound in this case) with an acetophenone (B1666503) or substituted acetophenone in the presence of a base catalyst such as sodium hydroxide (B78521) (NaOH). ejbps.comajpps.orgdergipark.org.trmdpi.comchemrevlett.comgkyj-aes-20963246.comjetir.org

The reaction is often carried out in a solvent like ethanol (B145695) or methanol. ejbps.comajpps.orgchemrevlett.com Solvent-free variations of the Claisen-Schmidt condensation using grinding techniques have also been developed as a more environmentally friendly approach for synthesizing chalcone derivatives, including those from this compound. eurekaselect.comgkyj-aes-20963246.comjetir.org These methods can significantly reduce reaction times and minimize waste. gkyj-aes-20963246.comjetir.org

The synthesis of this compound substituted chalcones using Claisen-Schmidt condensation has been reported, yielding compounds with specific molecular formulas and physical properties. ajpps.org For example, a this compound substituted chalcone with the molecular formula C16H12O3 was synthesized, characterized as a yellow powder with a melting point range of 100–102°C and a yield of 95%. ajpps.org

Data on the synthesis of specific this compound-based chalcones (PC1-PC10) via Claisen-Schmidt condensation between 3,4-methylenedioxybenzaldehyde (this compound) and various acetophenones have been reported. dergipark.org.trresearchgate.net

Here is a table summarizing representative data on chalcone synthesis conditions and outcomes:

| Aldehyde | Ketone | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Melting Point (°C) | Reference |

| This compound | Acetophenone | NaOH | Ethanol | Stirring, cold, then 2 h stirring | This compound substituted chalcone | 95 | 100-102 | ajpps.org |

| 3,4-methylenedioxy-benzaldehyde | Various acetophenones | Base | Not specified | Claisen-Schmidt Condensation | This compound-based chalcones | Not specified | Varied | dergipark.org.trresearchgate.net |

| Aromatic aldehyde | Acetophenone | Alkaline bases | Aqueous | Conventional method | Chalcone derivatives | Varied | Varied | chemrevlett.com |

| Aromatic aldehyde | Ketone | NaOH | Solvent-free | Grinding technique, 15 minutes | Chalcone derivatives | 46.32-26.55 | 67, 65, 189 | gkyj-aes-20963246.com |

| Benzaldehyde (B42025) or substituted benzaldehydes | Aromatic ketones or substituted aromatic ketones | NaOH | Ethanol or Solvent-free | Aldol (B89426) condensation or Solvent free Aldol condensation | Chalcone derivatives | 58.41-71.5 | Varied | jetir.org |

Detailed research findings often include spectroscopic characterization (FT-IR, 1H NMR, 13C NMR, Mass spectrometry) to confirm the structure of the synthesized chalcone derivatives. ejbps.comajpps.orgeurekaselect.comgkyj-aes-20963246.com

Cyclocondensation Reactions to Form Pyrazolines

Cyclocondensation reactions involving this compound are a significant route to synthesize pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and one endocyclic double bond. nih.govresearchgate.net The synthesis of pyrazolines from this compound often involves the initial formation of chalcones through a Claisen-Schmidt condensation between this compound and a suitable ketone, such as substituted acetophenones, in the presence of a base like potassium hydroxide. researchgate.netejbps.comdattakala.edu.inhakon-art.com The resulting chalcones then undergo cyclocondensation with hydrazines or substituted hydrazines, such as hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine, typically in an acidic medium like glacial acetic acid or ethanol. researchgate.netejbps.comdattakala.edu.inhakon-art.comresearchgate.net This reaction sequence yields substituted pyrazoline derivatives. researchgate.netejbps.comdattakala.edu.inhakon-art.comresearchgate.net

Data on the synthesis of pyrazolines from this compound-derived chalcones indicates that the yield and specific pyrazoline product can vary depending on the hydrazine derivative and reaction conditions used. For instance, the cyclocondensation of chalcones with hydrazine hydrate can afford 3,5-disubstituted pyrazolines, while reaction with phenyl hydrazine can lead to 1,3,5-trisubstituted pyrazolines. dattakala.edu.in

Synthesis of Schiff's Bases Derived from this compound

Schiff's bases, also known as imines, are condensation products formed between an aldehyde or ketone and a primary amine, containing a carbon-nitrogen double bond (C=N). nih.gov The synthesis of Schiff's bases derived from this compound involves the reaction of this compound (an aldehyde) with various primary amines. This condensation typically occurs under conditions that facilitate the removal of water, such as in the presence of a catalyst or by azeotropic distillation. The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon of this compound, followed by the elimination of a water molecule.

Schiff's bases are versatile intermediates in organic synthesis and have been explored for various applications. mdpi.com While specific detailed research findings on the synthesis of Schiff's bases solely from this compound were not extensively detailed in the provided search results beyond the general reaction type, the principle involves the reaction of this compound's aldehyde group with the amino group of a primary amine to form the imine linkage. nih.gov

Synthesis of Quinoline-Piperonal Hybrids

The synthesis of quinoline-piperonal hybrids involves the chemical combination of the quinoline (B57606) ring system with the this compound structure. Quinolines are a class of heterocyclic aromatic compounds containing a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govfishersci.ienih.gov The creation of hybrid molecules often aims to combine the desirable properties of both parent structures. While the provided search results did not offer specific detailed synthetic routes for quinoline-piperonal hybrids, the general approach for synthesizing such hybrid molecules typically involves reactions that form covalent bonds between the two structural units. This could potentially involve functionalizing either this compound or a quinoline derivative with reactive groups that can then couple together through various chemical reactions, such as condensation, coupling, or cyclization reactions.

Formation of O-Mannich Bases of this compound Derivatives

Synthesis of Curcumin (B1669340) Analogs from this compound

This compound serves as a precursor for the synthesis of curcumin analogs. cabidigitallibrary.orgsciencepublishinggroup.comresearchgate.netresearchgate.net Curcumin is a natural polyphenol found in turmeric, known for its various biological activities. guidetopharmacology.orguni.lunih.govresearchgate.netresearchgate.net Curcumin analogs are synthetic compounds that share structural similarities with curcumin but may exhibit improved properties like stability or bioavailability. researchgate.netresearchgate.net A common method for synthesizing curcumin analogs from this compound involves a condensation reaction between this compound and acetone (B3395972). researchgate.netresearchgate.netugm.ac.id This reaction, often carried out using a Claisen-Schmidt condensation in the presence of a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol, yields 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one, a curcumin analog. researchgate.netresearchgate.netugm.ac.id

Research findings indicate high yields for this condensation reaction. For example, the condensation of this compound with acetone in ethanol using KOH as a catalyst at room temperature for 6 hours yielded 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one as a pale-yellow solid with a yield of 94.87% and 100% purity. researchgate.netresearchgate.net Another study using 10% NaOH catalyst at 25 °C for 3 hours reported a yield of 78.43% with the conventional method, and a microwave-assisted synthesis at 140 watts for 2 minutes gave a yield of 53.3%. sciencepublishinggroup.com

Here is a table summarizing the synthesis of a curcumin analog from this compound:

Synthetic Applications as a Precursor for Complex Organic Molecules

This compound's aldehyde functionality and the presence of the methylenedioxy group make it a valuable precursor in the synthesis of a wide range of complex organic molecules. solubilityofthings.comchemimpex.com It serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net Examples of pharmaceutical drugs synthesized using this compound as a starting material include cinoxacin, tadalafil, and levodopa. researchgate.net The versatility of this compound's structure allows for diverse chemical transformations, making it an attractive building block for creating compounds with different pharmacological activities. chemimpex.comresearchgate.net Beyond pharmaceuticals, this compound is also used in the production of other complex organic molecules for applications in flavors, fragrances, and as a component in mosquito repellents. incb.org

Reaction Mechanisms in this compound Synthesis and Derivatization

The reactions involving this compound, both in its synthesis and derivatization, proceed through various established organic reaction mechanisms.

In the synthesis of this compound itself, one method involves the oxidative cleavage of isosafrole. wikipedia.orgwikipedia.org Another route is a multistep sequence from catechol or 1,2-methylenedioxybenzene, which can involve a condensation reaction with glyoxylic acid followed by cleavage of the resulting α-hydroxy acid with an oxidizing agent. wikipedia.org A biological synthesis of this compound from 3,4-(methylenedioxy)cinnamic acid (3,4-MDCA) has also been described, catalyzed by a this compound synthase enzyme. This enzymatic mechanism is proposed to involve an initial hydration followed by a retro-aldol elimination reaction. nih.govgoogle.com

In the derivatization of this compound, the reaction mechanisms are dictated by the functional groups involved. For reactions at the aldehyde group, mechanisms often involve nucleophilic addition. For example, the formation of Schiff's bases (imines) proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of this compound, followed by proton transfer and elimination of water.

Cyclocondensation reactions, such as the formation of pyrazolines from this compound-derived chalcones and hydrazines, involve a sequence of steps including Michael addition and subsequent cyclization. In the case of chalcones reacting with hydrazines, the mechanism typically involves the nucleophilic attack of the hydrazine nitrogen on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (Michael addition), followed by intramolecular cyclization and elimination of water to form the pyrazoline ring. dattakala.edu.in

Reactions involving the methylenedioxy group or the aromatic ring of this compound can proceed through mechanisms characteristic of these functionalities, such as electrophilic aromatic substitution on the activated ring or reactions that cleave or modify the dioxole ring under specific conditions. The specific mechanism is highly dependent on the reagents and reaction conditions employed for each transformation.

Mechanisms of Photocatalytic Oxidation

Photocatalytic oxidation offers an environmentally friendly approach to synthesize this compound from piperonyl alcohol unipa.itresearchgate.net. This process typically utilizes semiconductor photocatalysts, such as TiO₂, under UV irradiation in aqueous suspensions unipa.itresearchgate.net. The mechanism involves the generation of reactive species upon irradiation of the photocatalyst mdpi.com. Photogenerated holes and electrons are produced mdpi.com. The holes can react with adsorbed water molecules to form hydroxyl radicals (•OH), while electrons can reduce oxygen to generate superoxide (B77818) ions mdpi.com. These reactive oxygen species are responsible for the oxidation of the substrate.

In the photocatalytic oxidation of aromatic alcohols to their corresponding aldehydes, the mechanism can vary depending on the photocatalyst used csic.es. For instance, with polymeric carbon nitride (PCN) catalysts, the oxidation mechanism appears different from that with TiO₂ csic.es. The formation of the corresponding aldehyde and hydrogen peroxide in stoichiometric amounts has been observed during alcohol degradation with PCN, suggesting a specific reaction scheme csic.es. Modifying the PCN photocatalyst can influence the selectivity towards aldehyde production, potentially by affecting the interaction of oxidative species with the phenyl ring csic.es.

In the case of piperonyl alcohol oxidation to this compound using TiO₂ in aqueous suspension under UV light, partial oxidation occurs unipa.it. While this compound is the desired product, overoxidation to CO₂ (mineralization) can also occur as a parallel pathway unipa.itresearchgate.net. The selectivity towards this compound can be influenced by the type of TiO₂ used, with home-prepared samples sometimes showing better selectivity compared to commercial ones unipa.it.

Mechanisms of Enzymatic Side-Chain Cleavage

Enzymatic side-chain cleavage provides a biological route for this compound synthesis, notably through the action of this compound synthase (PnPNS) found in Piper nigrum (black pepper) nih.govd-nb.inforesearchgate.net. PnPNS is a hydratase-lyase enzyme that catalyzes the cleavage of the side chain of 3,4-methylenedioxycinnamic acid (3,4-MDCA) to produce this compound and acetic acid nih.govd-nb.infogoogle.com.

The mechanism of PnPNS is believed to be similar to that of vanillin (B372448) synthase (VpVAN), an enzyme that converts ferulic acid to vanillin nih.govd-nb.inforesearchgate.net. The conversion of 3,4-MDCA by PnPNS is thought to occur in two steps nih.govgoogle.com. The first step involves a hydration addition reaction, where a water molecule adds to the α,β-double bond of 3,4-MDCA, forming a β-hydroxyl intermediate nih.govgoogle.com. The second step is a retro-aldol elimination reaction, which cleaves the carbon-carbon bond between the first and second carbons of the side chain, yielding this compound and acetic acid nih.govd-nb.infogoogle.com. This CoA-independent mechanism distinguishes PnPNS from some other vanillin biosynthetic enzymes that utilize a CoA-dependent pathway nih.govd-nb.info.

Research has characterized the activity of recombinant PnPNS, determining its optimal pH and kinetic parameters. PnPNS shows highest activity at pH 7.0, with a Km of 317.2 μM for 3,4-MDCA and a kcat of 2.7 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of 8.5 s⁻¹mM⁻¹ d-nb.inforesearchgate.net.

Another enzymatic approach involves the co-oxidative transformation of piperine to this compound catalyzed by a lipoxygenase from Pleurotus sapidus nih.gov. This reaction involves alkene cleavage and is dependent on the presence of fatty acids like linoleic or α-linolenic acid nih.gov.

Mechanistic Insights into Condensation and Cyclization Reactions

This compound participates in various condensation and cyclization reactions, serving as a building block for more complex molecules. These reactions often involve the aldehyde functional group of this compound.

One common type of condensation reaction involving this compound is the aldol condensation. For example, this compound can react with compounds containing α-acidic hydrogens, such as ketones or other aldehydes, in the presence of a base or acid catalyst chegg.comresearchgate.net. The mechanism typically involves the formation of an enolate or enol from the carbonyl partner, followed by nucleophilic attack on the carbonyl carbon of this compound chegg.com. This leads to the formation of a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl product chegg.com. A specific example is the Claisen-Schmidt condensation between this compound and 1-indanone (B140024) in the presence of sodium hydroxide, proceeding through an aldol addition-dehydration sequence to form an enone product chegg.com. The mechanism involves the abstraction of an alpha-hydrogen from 1-indanone by the base to form an enolate, which then attacks the carbonyl carbon of this compound chegg.com.

This compound can also be involved in condensation reactions leading to the synthesis of more complex ring systems, such as in the synthesis of quinoline-piperonal hybrids mdpi.com. These reactions can involve condensation followed by intramolecular cyclization mdpi.com. The mechanism can be influenced by the reaction conditions, such as the presence of acid or base catalysts mdpi.com. For instance, the synthesis of certain quinoline derivatives from this compound intermediates involves aldol condensation followed by imine formation and subsequent cyclization steps mdpi.com. Acid catalysis can promote protonation of carbonyl groups, favoring nucleophilic attack and aldol bond formation, while basic catalysis can facilitate the formation of efficient nucleophiles mdpi.com.

Data Table

| Reaction Type | Substrate(s) | Enzyme/Catalyst | Key Intermediate(s) | Products | Mechanism Highlights |

| Enzymatic Side-Chain Cleavage | 3,4-Methylenedioxycinnamic acid (3,4-MDCA) | This compound synthase (PnPNS) | β-hydroxyl intermediate | This compound, Acetic acid | Hydration addition followed by retro-aldol elimination. nih.govd-nb.infogoogle.com |

| Photocatalytic Oxidation | Piperonyl alcohol | TiO₂ (or other photocatalysts) | Reactive oxygen species (•OH, O₂⁻•) | This compound, CO₂ (overoxidation) | Generation of holes and electrons, formation of reactive oxygen species. unipa.itresearchgate.netmdpi.com |

| Co-oxidative Transformation | Piperine | Lipoxygenase (P. sapidus) | Not explicitly detailed in provided text | This compound, 3,4-methylenedioxycinnamaldehyde | Alkene cleavage via co-oxidation. nih.gov |

| Condensation (Aldol) | This compound, 1-Indanone | Sodium hydroxide | Enolate, β-hydroxy carbonyl intermediate | Enone product | Enolate formation, nucleophilic attack, dehydration. chegg.com |

| Condensation/Cyclization (Quinoline Synthesis) | This compound intermediates, Dicarbonyl compounds | Acid or Base catalyst | Aldol adduct, Imine (depending on specific route) | Quinoline derivatives | Condensation, imine formation, intramolecular cyclization. mdpi.com |

Biological Activities and Pharmacological Investigations of Piperonal and Its Derivatives

Pharmacological Efficacy Studies

Piperonal, an aromatic aldehyde, and its derivatives have been the focus of extensive research for their potential as anticancer agents. The antitumor effects of these compounds are not attributed to a single mechanism but rather to a range of cellular and molecular interactions. Key derivatives include piperine (B192125), a major alkaloid from black pepper (Piper nigrum), and various synthetic compounds such as this compound-substituted chalcones. frontiersin.orgnih.gov These molecules have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with processes essential for tumor growth and spread, such as blood vessel formation and drug resistance. nih.gov Research has explored their efficacy in various cancer models, including breast, colon, and cervical cancer, highlighting their broad potential. nih.govnih.gov The diverse mechanisms of action include the inhibition of tubulin assembly, suppression of angiogenesis, induction of apoptosis, antiestrogenic effects, and the reversal of multidrug resistance in cancer cells. ajpps.org

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, which are polymers of tubulin, are crucial for cell division, and their inhibition can lead to mitotic arrest and cell death in rapidly dividing cancer cells. ajpps.org

Derivatives of this compound, particularly certain chalcones, have been identified as potent inhibitors of tubulin polymerization. ajpps.org A specific this compound-substituted chalcone (B49325), referred to as C2, was synthesized and evaluated for its antitumor activity in a 1-methyl nitrosourea (B86855) (MNU)-induced mammary tumor model in rats. ajpps.orgajpps.org The study found that this compound exhibited remarkable, dose-dependent antitumor activity. ajpps.org In silico molecular docking studies revealed that the mechanism of action is likely the inhibition of tubulin assembly. The binding kinetics of the this compound chalcone C2 to tubulin were found to be similar to that of colchicine (B1669291), a well-known tubulin-binding agent. ajpps.org Further analysis showed that the this compound derivative binds to the colchicine binding site on β-tubulin, inducing conformational changes that destabilize microtubules and prevent their formation, thereby arresting cell division. ajpps.orgresearchgate.net

Table 1: Research Findings on Inhibition of Tubulin Assembly

| Compound/Derivative | Activity Studied | Model System | Key Findings | Source(s) |

|---|---|---|---|---|

| This compound Chalcone (C2) | Tubulin Polymerization Inhibition | MNU-induced mammary tumor in rats | Exhibited remarkable antitumor activity. | ajpps.org |

| This compound Chalcone (C2) | Tubulin Binding | In silico molecular docking | Binds to the colchicine site on tubulin, destabilizing microtubules and causing conformational changes similar to colchicine. | ajpps.orgresearchgate.net |

| Chalcones (general) | Anticancer Mechanism | Review | Identified as potential antitumor agents that target tubulin. | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is therefore a key therapeutic strategy.

Piperine, a prominent alkaloid derivative, has been shown to be a novel inhibitor of angiogenesis. researchgate.net Research demonstrated that piperine inhibits multiple aspects of the angiogenic process. It was found to suppress the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) without causing cell death. researchgate.net Furthermore, piperine inhibited the formation of tube-like structures by HUVECs in vitro, blocked blood vessel outgrowth from rat aorta explants ex vivo, and suppressed breast cancer cell-induced angiogenesis in vivo. researchgate.net The underlying mechanism appears to involve the inhibition of the PI3K/Akt signaling pathway, a key regulator of endothelial cell function, rather than involving the TRPV1 channel. researchgate.net Chalcones, another class of this compound derivatives, have also been reported to exert cytotoxic activity through the inhibition of angiogenesis. ajpps.org

Table 2: Research Findings on Inhibition of Angiogenesis

| Compound/Derivative | Activity Studied | Model System | Key Findings | Source(s) |

|---|---|---|---|---|

| Piperine | Angiogenesis Inhibition | HUVECs, Rat Aorta, Chick Embryo | Inhibited endothelial cell proliferation, migration, and tubule formation; suppressed breast cancer cell-induced angiogenesis. | researchgate.net |

| Piperine | Mechanism of Action | HUVECs | Inhibited the phosphorylation of Akt, a key regulator of angiogenesis. | researchgate.net |

| This compound Chalcone | Anticancer Mechanism | Review | Noted to exert cytotoxic activity in part through the inhibition of angiogenesis. | ajpps.org |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled proliferation.

Piperine and its derivatives have demonstrated significant pro-apoptotic effects across various cancer cell lines. In human cervical adenocarcinoma (HeLa) cells, piperine exposure was shown to induce apoptosis in a dose-dependent manner by increasing the generation of reactive oxygen species (ROS), causing nuclear condensation, loss of mitochondrial membrane potential, and activation of caspase-3. ajpps.org Similarly, in colorectal cancer cells, piperine was found to trigger apoptosis by increasing intracellular ROS and modulating the PI3K/Akt and MAPK signaling pathways. researchgate.net

In the context of breast cancer, piperine inhibited the growth of triple-negative breast cancer (TNBC) cells and caused caspase-dependent apoptosis via the mitochondrial pathway. nih.gov A novel synthetic piperine derivative, MHJ-LN, was also shown to effectively induce apoptosis and cell cycle arrest in breast cancer cells by activating the MDM2-p53 pathway. nih.gov The pro-apoptotic potential is also a recognized mechanism of action for this compound-substituted chalcones. ajpps.org

Table 3: Research Findings on Induction of Apoptosis

| Compound/Derivative | Activity Studied | Model System | Key Findings | Source(s) |

|---|---|---|---|---|

| Piperine | Apoptosis Induction | Human Cervical Cancer (HeLa) Cells | Increased ROS generation, loss of mitochondrial membrane potential, and activation of caspase-3. | ajpps.org |

| Piperine | Apoptosis Induction | Colorectal Cancer Cells | Increased intracellular ROS and modulated PI3K/Akt and MAPK signaling pathways. | researchgate.net |

| Piperine | Apoptosis Induction | Triple-Negative Breast Cancer (TNBC) Cells | Caused caspase-dependent apoptosis via the mitochondrial pathway. | nih.gov |

| MHJ-LN (Piperine Derivative) | Apoptosis Induction | Breast Cancer Cells & Xenograft Model | Activated the MDM2-p53 pathway, leading to apoptosis and cell cycle arrest. | nih.gov |

| This compound Chalcones | Anticancer Mechanism | Review | Postulated to act through the induction of apoptosis. | ajpps.org |

For hormone-receptor-positive cancers, such as luminal breast cancer, targeting the estrogen receptor (ER) is a cornerstone of therapy. Compounds with antiestrogenic activity can block the proliferative signals mediated by estrogen.

Research into derivatives has explored their potential as antiestrogenic agents. nih.gov A study on a series of chalcones with a sulfonamide group found that these compounds exhibited potent antiproliferative effects in several cancer cell lines, including 4-hydroxytamoxifen-resistant ERα-positive breast cancer cells (MCF7/HT2). The lead compound demonstrated potent antiestrogenic activity by affecting the ERα/GREB1 signaling axis. nih.gov Another study synthesized O-alkylated (E)-chalcone derivatives and found they exhibited varying degrees of anti-estrogenic activity against ER-positive MCF-7 breast cancer cells. mdpi.com